molecular formula C19H24N4O2S B2546073 H3B-120

H3B-120

Cat. No.: B2546073
M. Wt: 372.5 g/mol
InChI Key: ZEVOZXRSCSSPAO-UHFFFAOYSA-N
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Description

H3B-120 is a highly selective, competitive, and allosteric inhibitor of carbamoyl phosphate synthetase 1 (CPS1). This compound has shown significant anti-cancer activity by inhibiting the enzyme CPS1, which plays a crucial role in the urea cycle and pyrimidine synthesis .

Mechanism of Action

Target of Action

H3B-120, also known as N1-Benzyl-N1-methyl-N4-(4-methylthiazol-2-yl)piperidine-1,4-dicarboxamide, primarily targets the enzyme Carbamoyl Phosphate Synthetase 1 (CPS1) . CPS1 is a key enzyme in the urea cycle, which detoxifies ammonia by converting it into carbamoyl phosphate .

Mode of Action

This compound interacts with CPS1 by binding to an allosteric pocket, which is a site on the enzyme distinct from the active site . This binding causes a conformational change in the carbamate synthetase domain of CPS1, preventing ATP binding and catalysis . This results in the inhibition of CPS1 activity .

Biochemical Pathways

The inhibition of CPS1 by this compound affects two key biochemical pathways. First, it blocks the conversion of ammonia to urea in the urea cycle . Second, it inhibits CPS1’s support of the pyrimidine biosynthetic pathway . Pyrimidines are essential components of nucleic acids, and their synthesis is crucial for cell growth and proliferation.

Pharmacokinetics

It is known that this compound is active in cellular assays, although its cellular potency decreases significantly compared with enzymatic assays . The half-life of this compound is reported to be only 40 minutes .

Result of Action

The result of this compound’s action is the inhibition of CPS1 activity, which leads to the blocking of both urea synthesis and CPS1’s support of the pyrimidine biosynthetic pathway . This can have significant effects at the molecular and cellular levels, potentially inhibiting cell growth and proliferation.

Biochemical Analysis

Biochemical Properties

H3B-120 interacts with the enzyme CPS1, a mitochondrial rate-limiting enzyme that catalyzes the first committed step of the urea cycle by converting ammonia into carbamoyl phosphate . This compound binds to an allosteric pocket of CPS1, thereby achieving highly selective inhibition of CPS1 . This interaction blocks ATP hydrolysis in the first step of carbamoyl phosphate synthesis .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It blocks both CPS1 activity in ammonia conversion to urea and supports pyrimidine synthesis . This compound has been found to decrease urea release into conditioned media in hepatocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to an allosteric pocket of CPS1, which prevents ATP binding and catalysis . This selective inhibition of CPS1 results in the blocking of both CPS1 activity in ammonia conversion to urea and support of pyrimidine synthesis .

Dosage Effects in Animal Models

Specific information on the dosage effects of this compound in animal models was not found in the search results. It has been reported that this compound demonstrated preferential lethality of U2AF1-mutant cells in vitro and in in vivo orthotopic xenografts at well-tolerated doses .

Metabolic Pathways

This compound is involved in the urea cycle, a metabolic pathway that converts toxic ammonia into less toxic urea . By inhibiting CPS1, this compound can disrupt this pathway and redirect carbon and nitrogen to support anabolic processes .

Subcellular Localization

Given that it interacts with CPS1, a mitochondrial enzyme , it is plausible that this compound may be localized within the mitochondria where CPS1 is found

Properties

IUPAC Name

1-N-benzyl-1-N-methyl-4-N-(4-methyl-1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-14-13-26-18(20-14)21-17(24)16-8-10-23(11-9-16)19(25)22(2)12-15-6-4-3-5-7-15/h3-7,13,16H,8-12H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVOZXRSCSSPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CCN(CC2)C(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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